molecular formula C14H10Cl4N2O B10817375 Mitochondrial Fusion Promoter M1

Mitochondrial Fusion Promoter M1

Cat. No.: B10817375
M. Wt: 364.0 g/mol
InChI Key: CYVDGZYJHHYIIU-GXHLCREISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitochondrial Fusion Promoter M1 is a hydrazone compound known for its ability to promote mitochondrial fusion in fragmented mitochondriaThis compound has been shown to enhance mitochondrial function and protect cells from mitochondrial fragmentation-associated cell death .

Preparation Methods

The preparation of Mitochondrial Fusion Promoter M1 involves the synthesis of a hydrazone compound. The synthetic route typically includes the reaction of 2,4,6-trichlorophenylhydrazine with 5-chloro-2-hydroxyacetophenone under specific conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the hydrazone bond . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Mitochondrial Fusion Promoter M1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mitochondrial Fusion Promoter M1 has a wide range of scientific research applications:

Mechanism of Action

Mitochondrial Fusion Promoter M1 exerts its effects by promoting mitochondrial fusion. The compound enhances the expression of mitochondrial fusion proteins such as mitofusin 1 and mitofusin 2. This leads to the elongation of mitochondria and improved mitochondrial function. The compound also reduces mitochondrial oxidative stress and prevents mitochondrial fragmentation-associated cell death .

Comparison with Similar Compounds

Mitochondrial Fusion Promoter M1 is unique in its ability to specifically promote mitochondrial fusion without interfering with other cellular organelles like endoplasmic reticulum and lysosomes . Similar compounds include:

This compound stands out due to its specific action on mitochondrial fusion and its potential therapeutic applications in various diseases.

Properties

IUPAC Name

4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVDGZYJHHYIIU-GXHLCREISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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